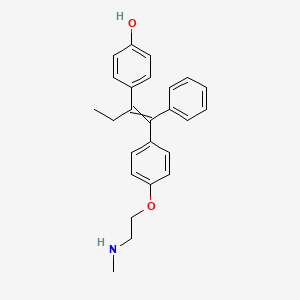![molecular formula C23H38N2O3.ClH B1140844 N-[(1S,2S)-1-羟基-3-吗啉-4-基-1-苯基丙烷-2-基]癸酰胺 CAS No. 109836-81-9](/img/structure/B1140844.png)
N-[(1S,2S)-1-羟基-3-吗啉-4-基-1-苯基丙烷-2-基]癸酰胺
描述
N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a fatty amide resulting from the formal condensation of decanoic acid with the primary amino group of 2-amino-3-(morpholin-4-yl)-1-phenylpropan-1-ol .
科学研究应用
N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
Target of Action
The primary target of N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide, also known as L-THREO-1-PHENYL-2-DECANOYLAMINO-3-MORPHOLINO-1-PROPANOL HCL, is the enzyme glucosylceramide synthase (GCS) . GCS is a pivotal enzyme in ceramide metabolism, transferring a glucose residue from uridine diphosphate-glucose to ceramide .
Mode of Action
This compound acts as a chemical inhibitor for GCS . It blocks the glucosylation of ceramide by inhibiting GCS . This inhibition leads to the promotion of ceramide accumulation and enhances the concentration of anticancer drugs in cells .
Biochemical Pathways
The inhibition of GCS affects the ceramide metabolism pathway . Ceramide is a metabolic product of sphingolipids and a precursor for glycosphingolipid biosynthesis . By blocking the conversion of ceramide into glucosylceramide, the compound prevents the removal of ceramide, allowing chemotherapeutic agents to induce apoptosis through the accumulation of ceramide .
Pharmacokinetics
It is known to be active bothin vivo and in vitro . For more up-to-date information, please consult the latest research or a healthcare professional.
Result of Action
The result of the compound’s action is the enhancement of the cytotoxic effect of anticancer drugs on cells . This is achieved by promoting ceramide accumulation, which leads to increased cellular drug accumulation and drug-induced apoptosis . The compound has been shown to possess antitumor activity and inhibit cell metastasis in vitro .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide typically involves the following steps:
Starting Materials: The synthesis begins with decanoic acid and 2-amino-3-(morpholin-4-yl)-1-phenylpropan-1-ol.
Condensation Reaction: The primary amino group of 2-amino-3-(morpholin-4-yl)-1-phenylpropan-1-ol undergoes a condensation reaction with decanoic acid to form the amide bond.
Reaction Conditions: This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amide bond may produce an amine .
相似化合物的比较
Similar Compounds
N-[(1R,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide: This compound has a similar structure but differs in the stereochemistry of the hydroxyl group.
N-[(1S)-1-Hydroxy-3-(4-morpholinyl)-1-phenyl-2-propanyl]decanamide hydrochloride: Another similar compound with slight variations in the molecular structure.
Uniqueness
N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
属性
IUPAC Name |
N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNCFCUHRNOSCN-GMAHTHKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


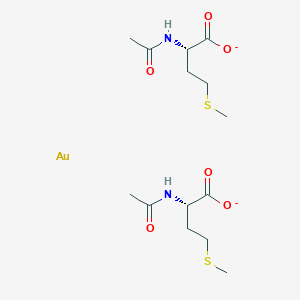

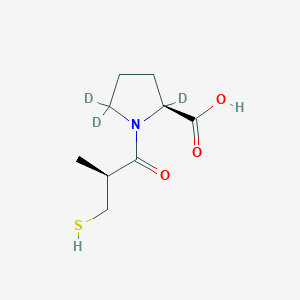
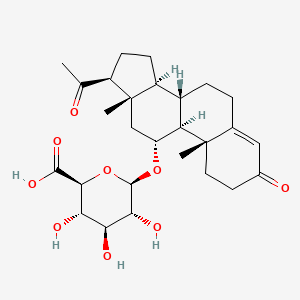
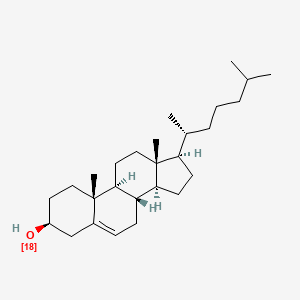
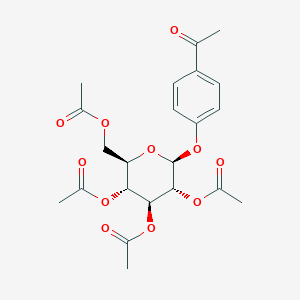
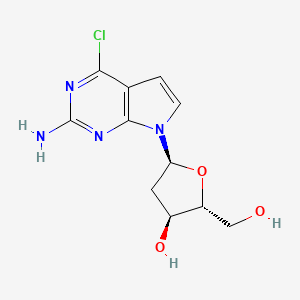
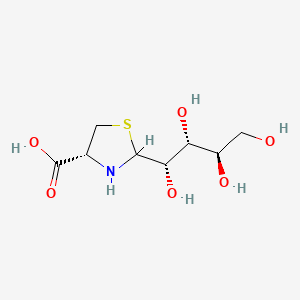
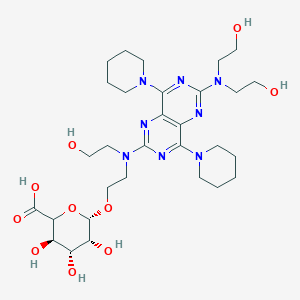
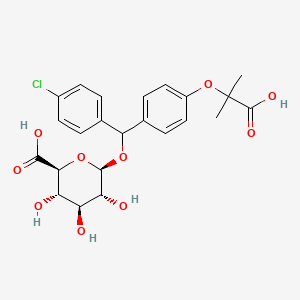
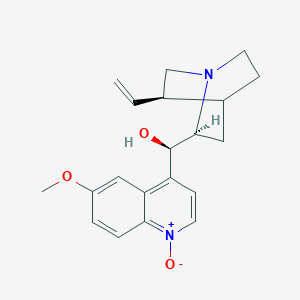
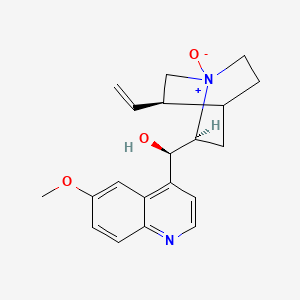
![(1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B1140782.png)
